molecular formula C8H13N3O2 B13334047 (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13334047
M. Wt: 183.21 g/mol
InChI Key: ZETOVOLYLCXLND-SSDOTTSWSA-N
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Description

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under mild conditions to form the pyrazole ring, followed by coupling with an amino acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Biological Activity

(3R)-3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N3O2C_8H_{13}N_3O_2, with a molecular weight of 183.21 g/mol. Its structure includes a propanoic acid backbone, an amino group, and a pyrazole moiety, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the Pyrazole Ring : Starting from 1,3-dimethyl-1H-pyrazole.
  • Coupling Reaction : The pyrazole is coupled with a suitable amino acid derivative to form the desired compound.

Neurotransmitter Modulation

Research indicates that compounds with similar structures can modulate neurotransmitter systems. This compound has shown promise in influencing conditions such as anxiety and depression through its interaction with neurotransmitter receptors.

Anti-inflammatory and Analgesic Properties

The pyrazole component is associated with anti-inflammatory and analgesic activities. Studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Interaction Studies

Interaction studies using molecular docking and high-throughput screening techniques have been employed to assess the binding affinity of this compound to various receptors and enzymes involved in neurotransmission and metabolic regulation. These studies are crucial for understanding its mechanism of action and potential side effects.

Comparative Analysis

When compared to other compounds with structural similarities, this compound exhibits unique therapeutic effects due to its specific amino group and pyrazole substitution pattern.

Compound NameStructural FeaturesUnique Aspects
1-MethylpyrazolePyrazole ring with methyl substitutionOften used in agricultural applications
4-AminoantipyrineAmino group on a pyrazole derivativeKnown for analgesic properties
2-AminopyridinePyridine ring with amino groupExhibits different pharmacological profiles

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that similar pyrazole derivatives reduced inflammation markers in animal models.
  • Neuropharmacological Assessment : Another investigation highlighted the potential of pyrazole derivatives in modulating serotonin receptors, suggesting implications for mood disorders.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

ZETOVOLYLCXLND-SSDOTTSWSA-N

Isomeric SMILES

CC1=NN(C=C1[C@@H](CC(=O)O)N)C

Canonical SMILES

CC1=NN(C=C1C(CC(=O)O)N)C

Origin of Product

United States

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